molecular formula C20H19NO3 B12703150 Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate CAS No. 171507-28-1

Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate

Katalognummer: B12703150
CAS-Nummer: 171507-28-1
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: KNCKKMLHRGGUOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate is a chemical compound with the molecular formula C20H19NO3 It is known for its unique structure, which combines a benzenemethanamine moiety with a 2-hydroxybenzoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate typically involves the reaction of benzenemethanamine with 2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in simpler, hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenemethanamine, alpha-phenyl-, 2-hydroxybenzoate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

171507-28-1

Molekularformel

C20H19NO3

Molekulargewicht

321.4 g/mol

IUPAC-Name

diphenylmethanamine;2-hydroxybenzoic acid

InChI

InChI=1S/C13H13N.C7H6O3/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h1-10,13H,14H2;1-4,8H,(H,9,10)

InChI-Schlüssel

KNCKKMLHRGGUOU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.